molecular formula C22H32O3 B12402360 Medroxyprogesterone-d7

Medroxyprogesterone-d7

Cat. No.: B12402360
M. Wt: 351.5 g/mol
InChI Key: FRQMUZJSZHZSGN-WYGZKCQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medroxyprogesterone-d7 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is often used in scientific research to study the pharmacokinetics and metabolism of medroxyprogesterone due to the presence of deuterium, which makes it distinguishable from the non-deuterated form in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of medroxyprogesterone-d7 typically involves the incorporation of deuterium into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Medroxyprogesterone-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medroxyprogesterone-d7 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the metabolic pathways and degradation products of medroxyprogesterone.

    Biology: Researchers use this compound to investigate its effects on cellular processes and hormone regulation.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of medroxyprogesterone.

    Industry: this compound is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Medroxyprogesterone-d7 exerts its effects by binding to progesterone receptors in target tissues such as the uterus, ovaries, and breasts. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The presence of deuterium does not significantly alter the biological activity of the compound but allows for its differentiation in analytical studies.

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone: The non-deuterated form of medroxyprogesterone.

    Progesterone: A natural hormone with similar biological functions.

    Levonorgestrel: Another synthetic progestin used in contraceptives.

Uniqueness

Medroxyprogesterone-d7 is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic and metabolic studies. Its chemical properties are similar to those of medroxyprogesterone, but the deuterium atoms allow for precise tracking and analysis in research applications.

Biological Activity

Medroxyprogesterone-d7 (MPA-d7) is a deuterated form of medroxyprogesterone acetate (MPA), a synthetic progestin widely used in hormone replacement therapy and contraception. The biological activity of MPA-d7 is of significant interest due to its potential therapeutic applications and its effects on various physiological processes. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of MPA-d7, supported by data tables, case studies, and research findings.

Pharmacological Properties

Chemical Structure and Formulation
MPA-d7 is characterized by the incorporation of deuterium atoms, which alters its metabolic profile compared to non-deuterated MPA. This modification aims to enhance the drug's stability and prolong its half-life. MPA-d7 retains the core structure of MPA, allowing it to interact with progesterone receptors effectively.

MPA-d7 exerts its biological effects primarily through the following mechanisms:

  • Progesterone Receptor Activation : MPA-d7 binds to both nuclear progesterone receptors (PR-A and PR-B) and membrane-bound progesterone receptors (mPRs), leading to genomic and non-genomic effects. The activation of these receptors regulates gene transcription associated with reproductive functions and neuroprotection .
  • Inhibition of Gonadotropin Production : Similar to MPA, MPA-d7 inhibits gonadotropin release from the pituitary gland, preventing follicular maturation and ovulation. This action is crucial for its contraceptive efficacy .
  • Induction of Apoptosis in Cancer Cells : MPA has been shown to induce p53-dependent apoptosis in certain cancer cell lines, a property that may also extend to MPA-d7, suggesting potential applications in oncology .

Effects on Bone Density

Long-term use of progestins like MPA has been associated with decreased bone mineral density (BMD). A study examining women who had used depot medroxyprogesterone acetate (DMPA) found significant reductions in BMD, particularly during the first two years of treatment. However, recovery was observed after discontinuation . The implications for MPA-d7 are similar, as prolonged exposure may lead to similar outcomes.

StudyPopulationFindings
Scholes et al.457 women aged 18-39Decreased BMD in DMPA users; recovery post-discontinuation
New Zealand Study60 womenSignificant BMD loss in DMPA users compared to controls

Neuroprotective Effects

Research indicates that progestins can promote neurogenesis and provide neuroprotective benefits. In animal models, MPA has been shown to enhance the proliferation of neural progenitor cells (NPCs) through activation of MAPK pathways. However, MPA-d7's specific effects on neuroprotection remain to be fully elucidated .

Case Studies

  • Case Report on DMPA Use : A 39-year-old woman with a history of irregular menstrual cycles attributed to long-term DMPA use exhibited complications such as osteopenia after ten years on treatment. Restoration of menstrual cycles occurred one year post-discontinuation, highlighting the reversibility of some effects associated with progestin therapy .
  • Neurogenic Effects in Animal Models : In studies involving adult rats, exposure to various progestins showed that while some promoted NPC proliferation, MPA inhibited this process. This suggests that while MPA-d7 may share some properties with its parent compound, it might also have unique effects that warrant further investigation .

Properties

Molecular Formula

C22H32O3

Molecular Weight

351.5 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D

InChI Key

FRQMUZJSZHZSGN-WYGZKCQNSA-N

Isomeric SMILES

[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.